Cas no 2098069-36-2 ({6-phenyl-2-oxaspiro3.3heptan-6-yl}methanol)

{6-phenyl-2-oxaspiro3.3heptan-6-yl}methanol Chemical and Physical Properties
Names and Identifiers
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- 2-Oxaspiro[3.3]heptane-6-methanol, 6-phenyl-
- {6-phenyl-2-oxaspiro3.3heptan-6-yl}methanol
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- MDL: MFCD30003117
- Inchi: 1S/C13H16O2/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12/h1-5,14H,6-10H2
- InChI Key: LFTSRFLCLVHAJV-UHFFFAOYSA-N
- SMILES: C1C2(CC(C3=CC=CC=C3)(CO)C2)CO1
{6-phenyl-2-oxaspiro3.3heptan-6-yl}methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25069448-0.05g |
{6-phenyl-2-oxaspiro[3.3]heptan-6-yl}methanol |
2098069-36-2 | 95% | 0.05g |
$229.0 | 2024-06-19 | |
Enamine | EN300-25069448-0.1g |
{6-phenyl-2-oxaspiro[3.3]heptan-6-yl}methanol |
2098069-36-2 | 95% | 0.1g |
$342.0 | 2024-06-19 | |
Enamine | EN300-25069448-2.5g |
{6-phenyl-2-oxaspiro[3.3]heptan-6-yl}methanol |
2098069-36-2 | 95% | 2.5g |
$1931.0 | 2024-06-19 | |
Enamine | EN300-25069448-1g |
{6-phenyl-2-oxaspiro[3.3]heptan-6-yl}methanol |
2098069-36-2 | 95% | 1g |
$986.0 | 2023-09-15 | |
Aaron | AR027UVX-500mg |
{6-phenyl-2-oxaspiro[3.3]heptan-6-yl}methanol |
2098069-36-2 | 95% | 500mg |
$1081.00 | 2025-02-15 | |
Aaron | AR027UVX-5g |
{6-phenyl-2-oxaspiro[3.3]heptan-6-yl}methanol |
2098069-36-2 | 95% | 5g |
$3955.00 | 2025-02-15 | |
Aaron | AR027UVX-50mg |
{6-phenyl-2-oxaspiro[3.3]heptan-6-yl}methanol |
2098069-36-2 | 95% | 50mg |
$340.00 | 2025-02-15 | |
Aaron | AR027UVX-250mg |
{6-phenyl-2-oxaspiro[3.3]heptan-6-yl}methanol |
2098069-36-2 | 95% | 250mg |
$695.00 | 2025-02-15 | |
1PlusChem | 1P027UNL-500mg |
{6-phenyl-2-oxaspiro[3.3]heptan-6-yl}methanol |
2098069-36-2 | 95% | 500mg |
$1012.00 | 2023-12-19 | |
1PlusChem | 1P027UNL-100mg |
{6-phenyl-2-oxaspiro[3.3]heptan-6-yl}methanol |
2098069-36-2 | 95% | 100mg |
$485.00 | 2023-12-19 |
{6-phenyl-2-oxaspiro3.3heptan-6-yl}methanol Related Literature
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
Additional information on {6-phenyl-2-oxaspiro3.3heptan-6-yl}methanol
Comprehensive Overview of {6-phenyl-2-oxaspiro[3.3]heptan-6-yl}methanol (CAS No. 2098069-36-2): Properties, Applications, and Innovations
The compound {6-phenyl-2-oxaspiro[3.3]heptan-6-yl}methanol (CAS No. 2098069-36-2) is a spirocyclic organic molecule that has garnered significant attention in pharmaceutical and material science research. Its unique spiro[3.3]heptane core structure, combined with a phenyl group and a hydroxymethyl substituent, makes it a versatile intermediate for synthesizing complex molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting G-protein-coupled receptors (GPCRs) and central nervous system (CNS) disorders, aligning with the growing demand for novel neurotherapeutics.
One of the most searched questions about {6-phenyl-2-oxaspiro[3.3]heptan-6-yl}methanol revolves around its synthetic routes and scalability. Recent studies highlight its efficient preparation via Pd-catalyzed cross-coupling or ring-closing metathesis, methods that align with the industry's shift toward green chemistry and atom economy. These processes are often optimized for high-yield production, addressing the needs of contract research organizations (CROs) and API manufacturers.
The pharmacokinetic properties of derivatives derived from {6-phenyl-2-oxaspiro[3.3]heptan-6-yl}methanol are another hot topic. Its lipophilic spirocyclic scaffold enhances membrane permeability, a critical factor for blood-brain barrier (BBB) penetration. This feature is particularly relevant for Alzheimer's disease and Parkinson's disease research, where BBB-crossing candidates are in high demand. Computational modeling studies further suggest its utility in designing allosteric modulators for ion channels.
Beyond pharmaceuticals, CAS No. 2098069-36-2 is explored in advanced material science. Its rigid spiro structure contributes to high thermal stability, making it a candidate for polymeric additives or liquid crystal displays (LCDs). With the rise of flexible electronics, researchers are investigating its incorporation into organic semiconductors to improve charge transport efficiency.
Environmental and regulatory considerations are also frequently searched in relation to this compound. While {6-phenyl-2-oxaspiro[3.3]heptan-6-yl}methanol is not classified as hazardous, its biodegradability and ecotoxicological profile are under evaluation to comply with REACH and FDA guidelines. This aligns with the broader trend of sustainable chemical innovation and circular economy principles.
In summary, CAS No. 2098069-36-2 represents a promising scaffold at the intersection of medicinal chemistry, material science, and green synthesis. Its adaptability to high-throughput screening and structure-activity relationship (SAR) studies ensures its continued relevance in cutting-edge research. For suppliers and researchers, understanding its patent landscape and global market trends is essential to leverage its full potential.
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